2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a dibenzoazepine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the dibenzoazepine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxoethyl group: This step often involves the use of an acylating agent such as acetic anhydride or acetyl chloride.
Attachment of the sulfanyl group: This can be done through a nucleophilic substitution reaction using a thiol reagent.
Coupling with the methoxyphenyl acetamide: This final step involves the formation of an amide bond, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Substitution: The aromatic rings in the dibenzoazepine core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated dibenzoazepine derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology
In biological research, it can serve as a probe to study enzyme interactions and receptor binding due to its complex structure.
Medicine
Industry
In the industrial sector, the compound can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)acetamide exerts its effects involves interaction with specific molecular targets. The dibenzoazepine core can interact with neurotransmitter receptors, potentially modulating their activity. The sulfanyl and oxoethyl groups may also play roles in binding to enzymes or other proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine: Shares the dibenzoazepine core but lacks the additional functional groups.
Oxcarbazepine: Contains a similar core structure with an oxo group but differs in its substitution pattern.
Uniqueness
The unique combination of the dibenzoazepine core with the oxoethyl, sulfanyl, and methoxyphenyl acetamide groups makes 2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)acetamide distinct. This combination of functional groups can lead to unique chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C25H24N2O3S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H24N2O3S/c1-30-23-13-7-4-10-20(23)26-24(28)16-31-17-25(29)27-21-11-5-2-8-18(21)14-15-19-9-3-6-12-22(19)27/h2-13H,14-17H2,1H3,(H,26,28) |
InChI Key |
SIHQRVRDBXQBKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |
Origin of Product |
United States |
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